molecular formula C11H16O7 B032460 [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate CAS No. 19200-32-9

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate

Cat. No.: B032460
CAS No.: 19200-32-9
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-ZACCUICWSA-N
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Description

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate is an organic compound with the molecular formula C10H14O7 It is a derivative of oxane, featuring two acetoxy groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate typically involves the acetylation of the corresponding oxane derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or a similar base. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding diol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Formation of the corresponding diol.

    Oxidation: Formation of carboxylic acids or ketones.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-4,5-Diacetyloxyoxan-3-yl acetate
  • (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl acetate
  • (3R,5S)-Fluvastatin

Uniqueness

Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions and biological interactions .

Properties

IUPAC Name

[(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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